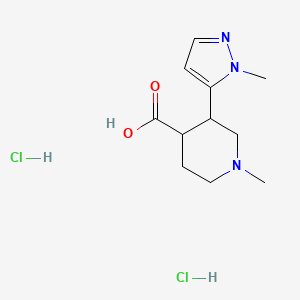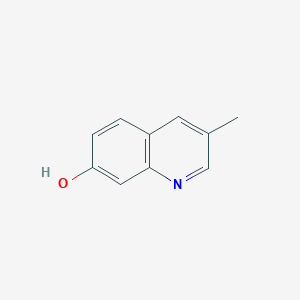![molecular formula C21H18N4O4S B2727078 5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one CAS No. 1021260-81-0](/img/structure/B2727078.png)
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group is introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Derivatization: The furan-2-carbonyl intermediate is then reacted with piperazine to form the furan-2-carbonyl piperazine derivative. This step often requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Cyclization to Form the Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one Core: The final step involves the cyclization of the piperazine derivative with a suitable pyrido and thieno precursor under acidic or basic conditions to form the desired heterocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted piperazine derivatives.
科学研究应用
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazine-2-carbonyl Piperazine Derivatives: These compounds share the piperazine and carbonyl functionalities but differ in the heterocyclic core.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar thieno-pyrimidine core but may lack the furan and piperazine substituents.
Furan-2-carbonyl Derivatives: These compounds contain the furan-2-carbonyl group but differ in the other substituents and overall structure.
Uniqueness
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is unique due to its combination of multiple heterocyclic moieties, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-5-17-22-18-14(19(26)25(17)12-13)11-16(30-18)21(28)24-8-6-23(7-9-24)20(27)15-3-2-10-29-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHSYUQFWSPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2726995.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2726999.png)


![ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2727004.png)

![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)





![4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2727018.png)
